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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting molecular docking studies of 1,5-Benzothiazepine derivatives with various protein

targets. This information is intended to guide researchers in setting up and executing similar in

silico experiments to explore the therapeutic potential of this important class of heterocyclic

compounds.

Introduction to 1,5-Benzothiazepines
The 1,5-benzothiazepine ring system is a privileged pharmacophore in medicinal chemistry,

forming the core structure of several clinically significant drugs.[1][2] Derivatives of 1,5-
benzothiazepine have demonstrated a wide array of biological activities, including

cardiovascular, central nervous system, antimicrobial, and anticancer effects.[3] Molecular

docking is a powerful computational tool to predict the binding orientation and affinity of these

molecules to their protein targets, thereby elucidating their mechanism of action and guiding

the design of new, more potent derivatives.[4][5]

Key Protein Targets for 1,5-Benzothiazepine
Derivatives
Molecular docking studies have identified several key protein targets for 1,5-benzothiazepine
derivatives, implicating them in various therapeutic areas:
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Antiviral: Zika Virus Helicase (PDB ID: 5GJB)[4][5]

Antimicrobial: Glucosamine-6-phosphate synthase (G6PS)[6]

Anticancer:

Human Adenosine Kinase

Glycogen Synthase Kinase-3β (GSK-3β)

Human Mitogen-activated Protein Kinase 1 (MAPK1)[3]

Tyrosinase Inhibition: Mushroom Tyrosinase (PDB ID: 2Y9X)[7]

Anticonvulsant: Voltage-gated sodium channels (target associated with PDB ID: 1EOU)[8]

Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory constants of various 1,5-
benzothiazepine derivatives against their respective protein targets as reported in the

literature.

Table 1: Docking of 1,5-Benzothiazepine Chalcone Derivatives against Zika Virus Helicase

(PDB ID: 5GJB)[4]

Compound Binding Free Energy (kcal/mol)

MA3 -4.6490

MA8 -4.9291

Suramin (Control) Not specified in snippet

Table 2: Docking of 1,5-Benzothiazepine Derivatives against Glucosamine-6-phosphate

Synthase (G6PS)[6]
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Compound Binding Energy (kcal/mol) Predicted IC50

Compound 9 -9.99 47.68 nM

Twenty Derivatives (Range) -7.35 to -9.99 4.11 µM to 47.68 nM

Streptomycin (Known Inhibitor) -5.72 Not specified

Glucose-6-phosphate (Known

Inhibitor)
-5.9 Not specified

Table 3: Docking of 1,5-Benzothiazepine Derivatives against Cancer-Related Kinases[3][9]

Target Protein PDB ID Compound
Binding
Energy
(kcal/mol)

Inhibitory
Constant (Ki)

Human

Adenosine

Kinase

2I6B
Range of

Derivatives
Not specified 2.49 to 21.68 µM

Human Mitogen-

activated Protein

Kinase 1

3w8q
Range of

Derivatives
-0.35 to -11.71 Not specified

Glycogen

Synthase

Kinase-3β

Not specified Not specified Not specified Not specified

Table 4: Docking of 2,3-Dihydro-1,5-benzothiazepine Derivatives against Mushroom

Tyrosinase (PDB ID: 2Y9X)[7]
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Compound Docking Score (kcal/mol) IC50

Compound 2 -7.58 1.21 µM

Compound 3 -7.40 10.42 µM

Compound 6 -6.75 12.27 µM

Kojic Acid (Standard) -4.291 16.69 µM

Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with

1,5-benzothiazepine derivatives.

Protocol 1: Molecular Docking using AutoDock
This protocol is based on the methodology for docking 1,5-benzothiazepine derivatives

against Glucosamine-6-phosphate synthase (G6PS).[6]

1. Software and Tools:

Ligand and Receptor Visualization: Accelrys Discovery Studio v4.0[6]

Ligand Drawing: ChemSketch[6]

Docking Program: AutoDock 4.0[6]

File Preparation and Grid Box Determination: AutoDock Tools 1.5.6[6]

2. Ligand Preparation: a. Draw the 2D structures of the 1,5-benzothiazepine derivatives using

ChemSketch. b. Convert the 2D structures to 3D structures. c. Minimize the energy of the 3D

structures. d. Save the ligand structures in a suitable format (e.g., .mol or .pdb). e. Use

AutoDock Tools to prepare the ligands in .pdbqt format, which includes adding Gasteiger

charges and defining rotatable bonds.

3. Protein Preparation: a. Download the 3D crystal structure of the target protein (e.g., G6PS)

from the Protein Data Bank (PDB). b. Prepare the protein using AutoDock Tools: i. Remove
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water molecules and heteroatoms. ii. Add polar hydrogens. iii. Assign Kollman charges. iv.

Save the prepared protein in .pdbqt format.

4. Grid Box Definition: a. Use AutoDock Tools to define the grid box. b. The grid box should

encompass the active site of the protein. The dimensions can be guided by the co-crystallized

ligand if available.

5. Docking Execution: a. Use AutoDock 4.0 to perform the semi-flexible docking of the

prepared ligands into the defined grid box of the target protein.[6]

6. Analysis of Results: a. Analyze the docking results to identify the best binding poses based

on the lowest binding energy. b. Visualize the protein-ligand interactions, including hydrogen

bonds and hydrophobic interactions, using Discovery Studio or other molecular visualization

software.

Protocol 2: Molecular Docking using MOE (Molecular
Operating Environment)
This protocol is based on the methodology for docking 1,5-benzothiazepine chalcone

derivatives against Zika Virus Helicase.[4][5]

1. Software and Tools:

Ligand Sketching: ChemDraw Professional[4]

Structure Visualization and Conversion: Discovery Studio Visualizer[4]

Docking Program: MOE 2019.01[4][5]

Force Field: CHARMM27[4][5]

2. Ligand Preparation: a. Sketch the molecular structures of the 1,5-benzothiazepine
derivatives using ChemDraw Professional and save them in .cdx format.[4] b. Convert the .cdx

files to .pdb format using Discovery Studio Visualizer.[4] c. Create a new database in MOE and

import the ligand structures.
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3. Protein Preparation: a. Obtain the 3D crystal structure of the target protein (e.g., Zika Virus

Helicase, PDB ID: 5GJB) from the PDB.[4][5] b. Prepare the protein within MOE, which may

include protonation, energy minimization, and active site definition.

4. Grid Box Definition: a. Define the grid box dimensions around the active site of the protein.

For Zika Virus Helicase (5GJB), example dimensions are x=26.85 Å, y=28.17 Å, and z=24.43

Å.[4][5]

5. Docking Execution: a. Perform the molecular docking using MOE with the CHARMM27 force

field.[4][5]

6. Analysis of Results: a. Select the best docking conformation based on the lowest binding

free energy.[4] b. Analyze the interactions between the ligand and the protein's active site

residues.

Visualizations: Workflows and Signaling Pathways
Molecular Docking Workflow
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General Molecular Docking Workflow
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Caption: A generalized workflow for molecular docking studies.

MAPK Signaling Pathway
The Mitogen-activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved

in cell proliferation, differentiation, and survival. Its dysregulation is often associated with

cancer, making MAPK1 a key target for anticancer drug development.
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Simplified MAPK Signaling Pathway

Extracellular Signal
(e.g., Growth Factor)

Receptor Tyrosine Kinase

Ras

Raf

MEK

MAPK (ERK)

Transcription Factors

Cellular Response
(Proliferation, Survival)

1,5-Benzothiazepine
Derivative

Inhibition

Click to download full resolution via product page

Caption: Inhibition of MAPK by 1,5-Benzothiazepine derivatives.
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These application notes and protocols serve as a starting point for researchers interested in the

in silico evaluation of 1,5-benzothiazepine derivatives. For more specific applications, it is

recommended to consult the primary literature for detailed parameters and validation methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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